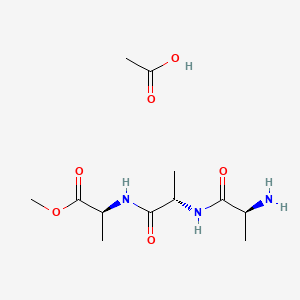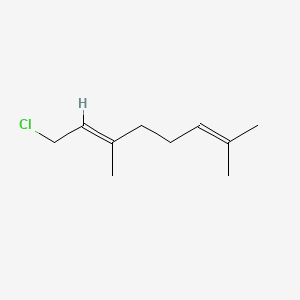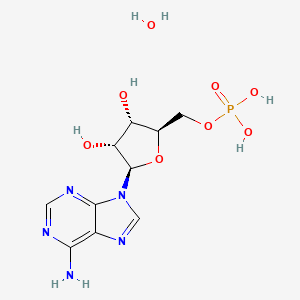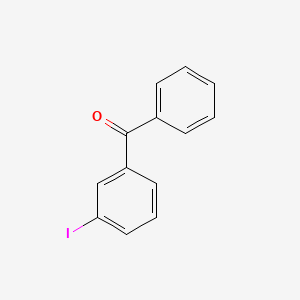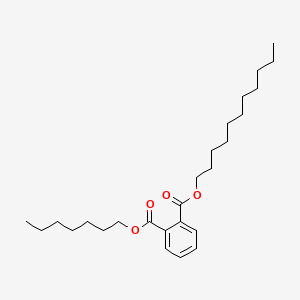![molecular formula C10H9F3O3 B1337141 3-[4-(trifluoromethoxy)phenyl]propanoic Acid CAS No. 886499-74-7](/img/structure/B1337141.png)
3-[4-(trifluoromethoxy)phenyl]propanoic Acid
説明
3-[4-(trifluoromethoxy)phenyl]propanoic Acid is a chemical compound with the CAS Number: 886499-74-7 . It has a molecular weight of 234.17 and its molecular formula is C10H9F3O3 .
Molecular Structure Analysis
The molecular structure of 3-[4-(trifluoromethoxy)phenyl]propanoic Acid is represented by the formula C10H9F3O3 . This indicates that the molecule is composed of 10 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis
3-[4-(trifluoromethoxy)phenyl]propanoic Acid is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .科学的研究の応用
Electrochromic Devices
4-(Trifluoromethoxy)phenyl: -containing polymers show promise as anodic materials in electrochromic devices (ECDs). These devices change color when a voltage is applied, which can be used in smart windows, auto-dimming mirrors, and energy storage devices . The trifluoromethoxy group affects the HOMO and LUMO energy levels of the polymers, enhancing their electrochromic behavior and efficiency.
Environmental Engineering
Due to its chemical properties, this acid might be used in environmental engineering applications, such as the development of coatings or additives that can break down pollutants or enhance the stability of environmentally friendly materials .
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
特性
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-2,4-5H,3,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPISZJLUXOOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441099 | |
| Record name | 3-[4-(trifluoromethoxy)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(trifluoromethoxy)phenyl]propanoic Acid | |
CAS RN |
886499-74-7 | |
| Record name | 3-[4-(trifluoromethoxy)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 3-[4-(trifluoromethoxy)phenyl]propanoic acid chosen as an unnatural amino acid for this study, and what advantages did it offer in the context of NMR studies on Fatty Acid Synthase?
A1: The researchers selected 3-[4-(trifluoromethoxy)phenyl]propanoic acid (OCF3Phe) for its unique properties that facilitate NMR investigations.
- Spectral Simplicity: Incorporating OCF3Phe into the large protein Fatty Acid Synthase (FAS) simplifies the NMR spectra. This simplification arises from the strategic replacement of specific amino acids with OCF3Phe, reducing the number of signals and making the spectra easier to interpret. []
- Fluorine's Sensitivity: The presence of fluorine atoms in OCF3Phe introduces a highly sensitive probe for 19F NMR. This sensitivity allows researchers to observe subtle changes in the protein's structure and dynamics upon ligand binding. []
- Minimal Structural Perturbation: The study aimed to minimize disruption to the natural structure and function of FAS. OCF3Phe's structural similarity to natural amino acids makes it less likely to cause significant alterations, ensuring that the observed effects are primarily due to ligand binding rather than structural artifacts. []
Q2: How did the incorporation of 3-[4-(trifluoromethoxy)phenyl]propanoic acid at specific sites within the Fatty Acid Synthase protein help in understanding ligand binding?
A2: By strategically incorporating OCF3Phe into the active site of the thioesterase domain of human fatty acid synthase (FAS-TE), the researchers could directly observe the effects of ligand binding through various NMR techniques.
- Binding Site Identification: Chemical shift changes observed in 1H-15N HSQC, 1H-13C HSQC, and 19F NMR spectra upon introducing a ligand helped pinpoint the precise location where the ligand interacted with FAS-TE. []
- Conformational Dynamics: Comparing spectra from different OCF3Phe-incorporated mutants provided insights into how ligand binding influenced the flexibility and movement of specific regions within the FAS-TE structure. []
- Structure-Activity Relationship Exploration: Mutants with OCF3Phe replacing an active site tyrosine exhibited inhibited ligand binding. This finding highlighted the importance of that specific tyrosine residue in the interaction with the ligand. Subsequent replacement with a natural tyrosine using a photocleavable oNBTyr restored binding, confirming the critical role of the tyrosine residue and demonstrating the power of this technique for structure-activity relationship studies. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





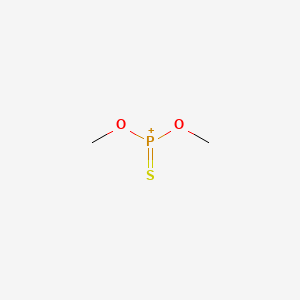

![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)

